molecular formula C7H5ClF2Zn B8560560 3,5-Difluorobenzylzinc chloride

3,5-Difluorobenzylzinc chloride

Cat. No.: B8560560
M. Wt: 227.9 g/mol
InChI Key: XKWBPRMCINUWKC-UHFFFAOYSA-M
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Description

3,5-Difluorobenzylzinc chloride (C₇H₅ClF₂Zn) is an organozinc reagent widely used in cross-coupling reactions, such as Negishi coupling, to introduce 3,5-difluorobenzyl groups into organic frameworks. It is typically supplied as a 0.5 M solution in tetrahydrofuran (THF) . Key identifiers include:

  • CAS Number: 352525-71-4
  • Molecular Weight: 227.953 g/mol (average mass)
  • Structure: Features a benzyl group substituted with fluorine atoms at the 3- and 5-positions, bound to a zinc-chloride moiety.

This compound is valued for its stability in THF and its ability to transfer the 3,5-difluorobenzyl group to electrophilic partners, making it critical in pharmaceutical and materials science syntheses.

Properties

Molecular Formula

C7H5ClF2Zn

Molecular Weight

227.9 g/mol

IUPAC Name

zinc;1,3-difluoro-5-methanidylbenzene;chloride

InChI

InChI=1S/C7H5F2.ClH.Zn/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

XKWBPRMCINUWKC-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CC(=CC(=C1)F)F.[Cl-].[Zn+2]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3,5-difluorobenzylzinc chloride with structurally related organozinc reagents and benzyl/benzoyl derivatives.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications Reference
This compound C₇H₅ClF₂Zn 227.953 352525-71-4 Cross-coupling reagent in THF; 3,5-F substitution enhances electron-withdrawing effects.
(2,5-Difluorobenzyl)zinc chloride C₇H₅ClF₂Zn 227.953 312692-89-0 2,5-F substitution alters steric hindrance and electronic properties compared to 3,5-F isomer.
3,5-Difluorobenzylzinc bromide C₇H₅BrF₂Zn 272.358 352530-31-5 Bromide variant; higher molecular weight may influence solubility/reactivity.
3,5-Difluorobenzyl chloride C₇H₅ClF₂ 162.56 220141-71-9 Precursor to benzylzinc reagents; used in SN2 substitutions.
3,5-Difluorobenzoyl chloride C₇H₃ClF₂O 176.55 129714-97-2 Acylating agent with a carbonyl group; reacts with nucleophiles (e.g., amines).
3,5-Difluoro-4-methyl-benzoyl chloride C₈H₅ClF₂O 190.57 103877-74-3 Methyl substitution at 4-position increases steric bulk.

Key Observations

Halide Influence (Cl vs. Br) :

  • The bromide analog (3,5-difluorobenzylzinc bromide) has a higher molecular weight (272.358 vs. 227.953 g/mol) , which may reduce solubility in THF or alter reaction kinetics in cross-couplings.

Fluorine Substitution Position: The 2,5-difluoro isomer exhibits different steric and electronic effects compared to the 3,5-difluoro variant.

Functional Group Differences :

  • Benzylzinc vs. Benzoyl Chlorides : Benzylzinc reagents (e.g., this compound) are nucleophilic and participate in cross-couplings, while benzoyl chlorides (e.g., 3,5-difluorobenzoyl chloride) are electrophilic, reacting with amines or alcohols to form amides/esters .
  • The carbonyl group in benzoyl chlorides increases reactivity toward nucleophiles but reduces compatibility with strongly basic conditions.

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